acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Description
This compound is a synthetic peptide derivative structurally related to desmopressin acetate (DPA), a vasopressin analog used clinically for treating diabetes insipidus and nocturnal enuresis . Its complex structure includes:
- Acetic acid as a counterion.
- A cyclic peptide backbone with disulfide bonds (1,2-dithia) and multiple amide linkages.
- Functional groups such as benzyl, hydroxyphenylmethyl, and diaminoethyl residues, which enhance receptor binding and metabolic stability.
The compound’s design aims to optimize pharmacokinetic properties, including resistance to enzymatic degradation and enhanced bioavailability, compared to natural vasopressin .
Properties
Molecular Formula |
C48H68N14O14S2 |
|---|---|
Molecular Weight |
1129.3 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
MLSVJHOYXJGGTR-MOMGZFCSSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Biological Activity
Acetic acid, a simple carboxylic acid, and its derivatives have been extensively studied for their biological activities. This article focuses on the compound (2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide , which is a complex synthetic derivative of acetic acid. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. Its structure includes:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that can enhance binding interactions.
- Amino acids : The presence of amino acid residues suggests potential interactions with biological receptors or enzymes.
- Dithia and carbonyl groups : These functional groups may play roles in redox reactions or coordination with metal ions.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₄₅N₉O₁₈S₂ |
| Molecular Weight | 749.87 g/mol |
| Key Functional Groups | Carboxamide, Dithia, Amino acids |
The compound exhibits various biological activities primarily due to its structural complexity. Some key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammation pathways, such as mPGES-1 (microsomal prostaglandin E synthase-1), which is crucial for prostaglandin synthesis in inflammatory responses .
- Anticancer Properties : In vitro studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival .
- Antimicrobial Activity : Some derivatives of acetic acid have demonstrated antibacterial properties against a range of pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Study 1: Inhibition of mPGES-1
A study published in Frontiers in Chemistry identified derivatives similar to our compound as effective inhibitors of mPGES-1. Compounds tested showed IC50 values in the low micromolar range and were capable of inducing apoptosis in cancer cells after 48 hours of exposure .
Study 2: Anticancer Activity
Research highlighted the effects of the compound on A549 lung cancer cells. It was observed that treatment led to significant increases in subG0/G1 fractions, indicating apoptotic cell death. The study suggested that the compound's structural features facilitate interactions with apoptotic pathways .
Study 3: Antimicrobial Efficacy
A series of experiments demonstrated that acetic acid derivatives exhibited significant antibacterial activity comparable to standard antibiotics like Ampicillin and Streptomycin against various bacterial strains . This suggests potential therapeutic applications in treating bacterial infections.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological targets effectively. Notably:
- Antimicrobial Activity : The compound has shown promise as an inhibitor of InhA (enoyl acyl carrier protein reductase) in Mycobacterium tuberculosis, a critical enzyme involved in fatty acid synthesis. This inhibition is vital in developing new antituberculosis agents due to the increasing resistance to existing drugs .
Research indicates that the compound may modulate various biological pathways:
- Neurotransmitter Modulation : It may influence neurotransmitter levels such as acetylcholine and glutamate, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative conditions.
Chemical Synthesis
The compound serves as a valuable building block in synthetic chemistry:
- Organic Synthesis : It is used in the synthesis of complex organic molecules due to its reactive functional groups. This includes the formation of substituted pyrrolidine derivatives through various chemical reactions such as oxidation and reduction.
Case Study 1: Antimicrobial Properties
In a study published in Molecules, researchers utilized this compound to target InhA. The results demonstrated that specific structural modifications enhanced its inhibitory potency over 160-fold compared to initial compounds . This underscores the importance of structure-function relationships in drug design.
Case Study 2: Neuroprotective Effects
Another investigation explored the compound's role in modulating sphingosine-1-phosphate receptors involved in immune response and cell migration. The findings suggest that it may have neuroprotective effects by influencing these pathways.
Data Tables
Comparison with Similar Compounds
Key Structural Differences :
- The target compound features a diaminomethylideneamino group at position 5 of the pentanoyl chain, whereas DPA has a simpler guanidino group .
- The inclusion of (3-amino-3-oxopropyl) and (2-amino-2-oxoethyl) side chains in the target compound may enhance solubility and reduce renal clearance compared to DPA.
Functional Comparison :
Oxytocin Derivatives
Oxytocin analogs (e.g., ) share a cyclic disulfide backbone but lack the extended peptide chains and aromatic groups (e.g., benzyl, hydroxyphenylmethyl) seen in the target compound. This structural divergence results in:
- Reduced antidiuretic activity : Oxytocin derivatives primarily target uterine and mammary receptors.
- Shorter half-life : The target compound’s additional amide bonds and bulky substituents likely prolong its plasma stability .
Acetic Acid Derivatives
While the target compound includes acetic acid as a counterion, simpler acetic acid derivatives (e.g., esters, salts) exhibit distinct properties:
Research Findings :
- Acetic acid in esters (e.g., methyl ester) contributes to aroma profiles in food science but lacks therapeutic receptor interactions .
- In contrast, the target compound’s acetic acid moiety stabilizes the peptide structure without contributing to volatility .
Functional and Pharmacological Comparisons
Antimicrobial Activity
- Acetic Acid Alone: Limited efficacy against fungi (e.g., T. rubrum) at low concentrations, but synergistic effects observed with L-lactic acid .
- Target Compound: Not directly antimicrobial; its therapeutic action is receptor-mediated (V2 vasopressin receptors) .
Metabolic Pathways
- Simple Acetic Acid : Rapidly metabolized via the TCA cycle or converted to acetyl-CoA .
- Target Compound : Slow hepatic metabolism due to steric hindrance from cyclic peptide structure, leading to prolonged half-life .
Key Research Findings
- Stability in Bioreactors : Unlike volatile acetic acid, which is rapidly removed in biofilm reactors (>50% within 3 hours) , the target compound’s peptide backbone prevents volatility and degradation in aqueous environments.
- IBD Models : Acetic acid is used to induce colitis in animals, but the target compound’s therapeutic profile avoids pro-inflammatory effects .
- Flavor Chemistry : Esters like benzyl acetate () contribute to fruity aromas, whereas the target compound’s acetic acid component is functionally inert .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
